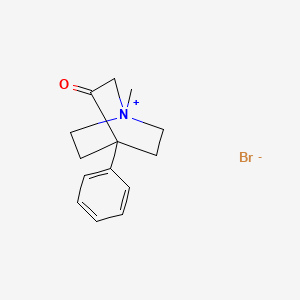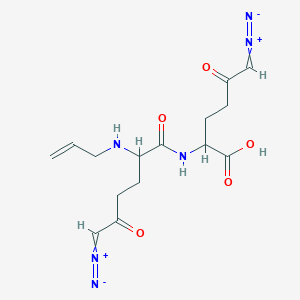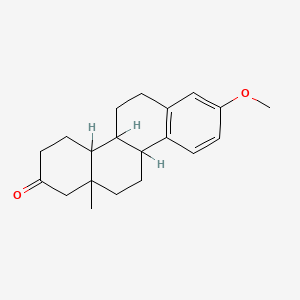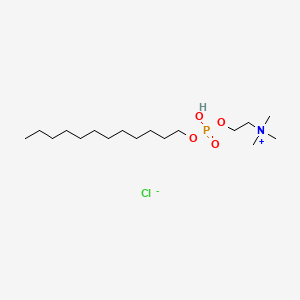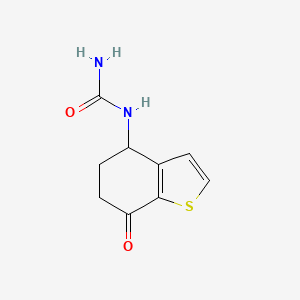
Sulbenox
Overview
Description
- (chemical formula:
- This compound has been found to be an effective growth promoter in sheep, mice, and rats. In sheep, it led to significant growth responses when included in the diet at concentrations of 15 and 60 ppm over a 6-week period .
Sulbenox: C9H10N2O2S
) is a compound with various applications. It is also known by its systematic name, 4,5,6,7-tetrahydro-7-oxobenzo[b]thien-4-ylurea .Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of Sulbenox are not readily available in the literature. Further research would be needed to uncover industrial production methods.
Chemical Reactions Analysis
- While detailed information on specific reactions is lacking, we can infer that Sulbenox may undergo various transformations typical of organic compounds. These could include oxidation, reduction, and substitution reactions.
- Common reagents and conditions would depend on the specific reaction being studied.
- Major products formed from these reactions would vary based on the reaction type and starting materials.
Scientific Research Applications
- Sulbenox’s applications span several fields:
Chemistry: Its reactivity and potential as a building block in organic synthesis.
Biology: Investigating its effects on cellular processes and biological systems.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Assessing its role in industrial processes or as an additive.
Mechanism of Action
- The exact mechanism by which Sulbenox exerts its effects remains elusive. Further research is needed to identify its molecular targets and pathways involved.
Comparison with Similar Compounds
- Sulbenox’s uniqueness lies in its structure and growth-promoting properties.
- Similar compounds may include other urea derivatives or thienyl-containing molecules, but this compound’s specific characteristics set it apart.
Properties
CAS No. |
58095-31-1 |
|---|---|
Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
(7-oxo-5,6-dihydro-4H-1-benzothiophen-4-yl)urea |
InChI |
InChI=1S/C9H10N2O2S/c10-9(13)11-6-1-2-7(12)8-5(6)3-4-14-8/h3-4,6H,1-2H2,(H3,10,11,13) |
InChI Key |
KNKOUDKOHSNMEL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=C(C1NC(=O)N)C=CS2 |
Canonical SMILES |
C1CC(=O)C2=C(C1NC(=O)N)C=CS2 |
Synonyms |
sulbenox sulbenox, (S)-isome |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
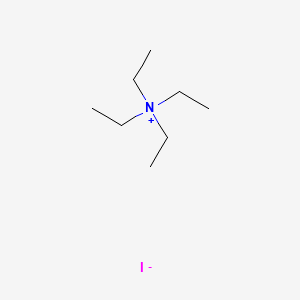
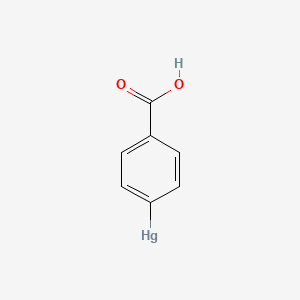
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)

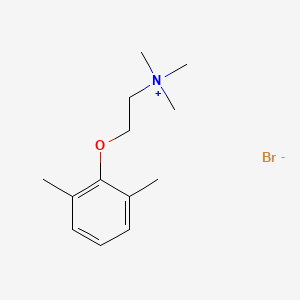
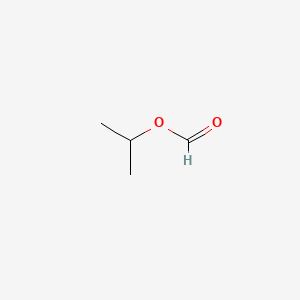
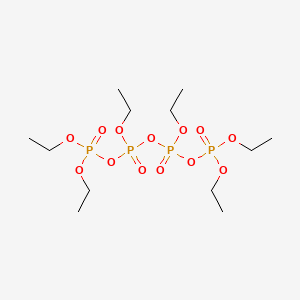
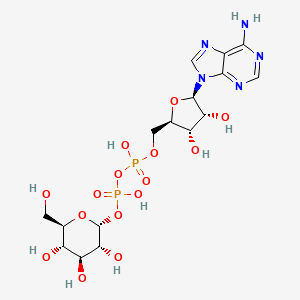
![(1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate](/img/structure/B1221727.png)
